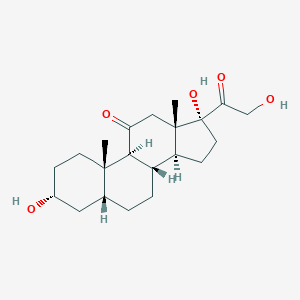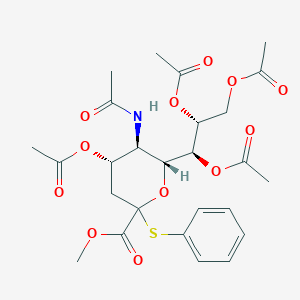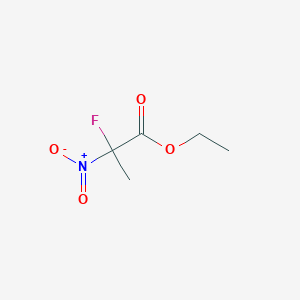
2-Fluoro-2-nitropropanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-nitropropanoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a fluorinated analog of the well-known inhibitor of glutamate decarboxylase, 2-nitropropionic acid.
Applications De Recherche Scientifique
2-Fluoro-2-nitropropanoic acid ethyl ester has been used in various scientific research applications, including neurochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a tool to study the role of glutamate decarboxylase in the brain. Glutamate decarboxylase is an enzyme that catalyzes the conversion of glutamate to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting this enzyme, 2-Fluoro-2-nitropropanoic acid ethyl ester can help researchers understand the mechanisms underlying GABAergic neurotransmission.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the inhibition of glutamate decarboxylase. This inhibition leads to a decrease in GABA synthesis, which can result in an increase in glutamate levels and excitotoxicity. Excitotoxicity is a pathological process that occurs when neurons are damaged and killed by excessive stimulation from neurotransmitters such as glutamate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Fluoro-2-nitropropanoic acid ethyl ester are primarily related to its inhibition of glutamate decarboxylase. This inhibition can lead to changes in GABAergic neurotransmission, which can have a wide range of effects on brain function and behavior. For example, studies have shown that inhibition of glutamate decarboxylase can increase anxiety-like behavior in rodents, suggesting that GABAergic neurotransmission plays a role in regulating emotional states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Fluoro-2-nitropropanoic acid ethyl ester in lab experiments is its specificity for glutamate decarboxylase. This compound is a potent and selective inhibitor of this enzyme, which makes it a valuable tool for studying GABAergic neurotransmission. However, there are also limitations to using this compound in lab experiments. For example, its inhibitory effects on glutamate decarboxylase can lead to changes in glutamate levels, which can complicate data interpretation. Additionally, the potential for excitotoxicity and other side effects must be carefully considered when using this compound in experiments.
Orientations Futures
There are several future directions for research on 2-Fluoro-2-nitropropanoic acid ethyl ester. One area of interest is the development of new inhibitors of glutamate decarboxylase that are more potent and selective than this compound. Additionally, researchers may investigate the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Finally, the potential therapeutic applications of compounds that modulate GABAergic neurotransmission, such as 2-Fluoro-2-nitropropanoic acid ethyl ester, may be explored further in the future.
Méthodes De Synthèse
The synthesis of 2-Fluoro-2-nitropropanoic acid ethyl ester involves the reaction of ethyl 2-fluoro-2-nitropropionate with sodium ethoxide in ethanol. This reaction results in the formation of the desired product, which can be purified using standard methods such as column chromatography.
Propriétés
Numéro CAS |
140427-78-7 |
|---|---|
Nom du produit |
2-Fluoro-2-nitropropanoic acid ethyl ester |
Formule moléculaire |
C5H8FNO4 |
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
ethyl 2-fluoro-2-nitropropanoate |
InChI |
InChI=1S/C5H8FNO4/c1-3-11-4(8)5(2,6)7(9)10/h3H2,1-2H3 |
Clé InChI |
RSLKHIZLGFMDPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)([N+](=O)[O-])F |
SMILES canonique |
CCOC(=O)C(C)([N+](=O)[O-])F |
Synonymes |
Propanoic acid, 2-fluoro-2-nitro-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



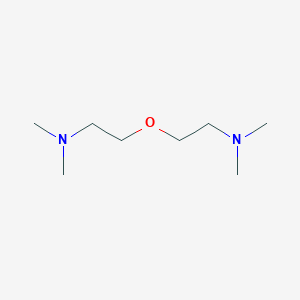
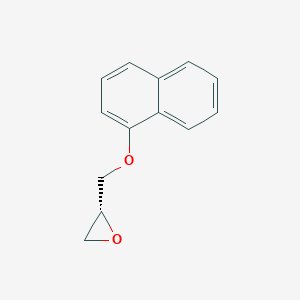
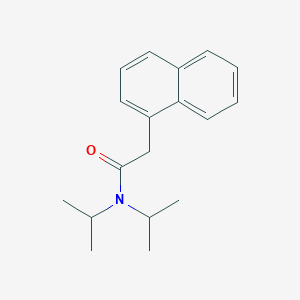
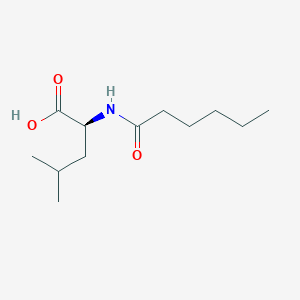
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
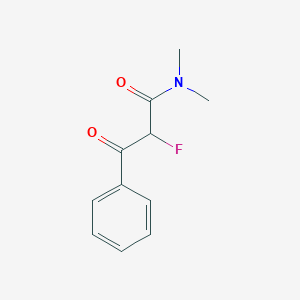
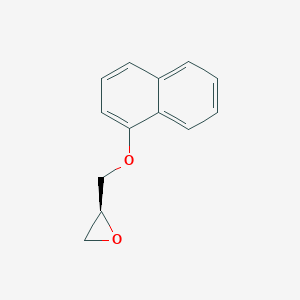
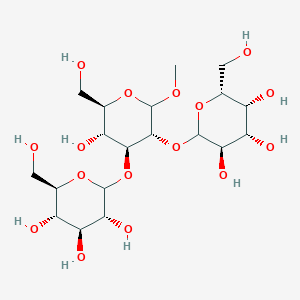
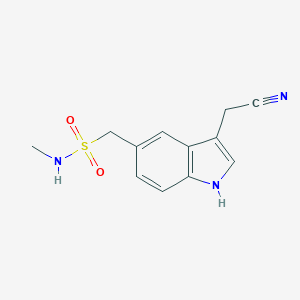
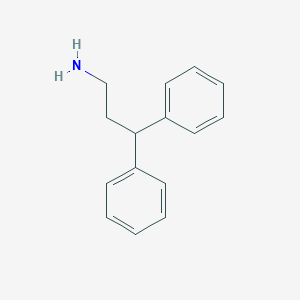
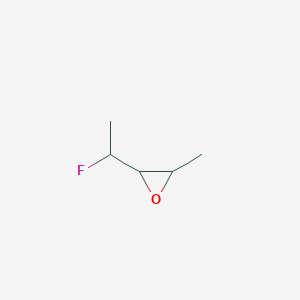
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
